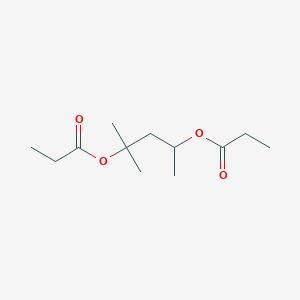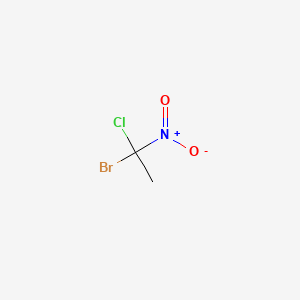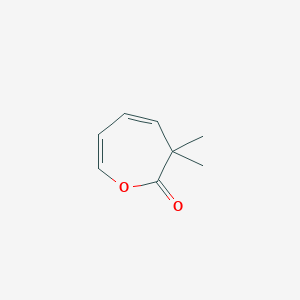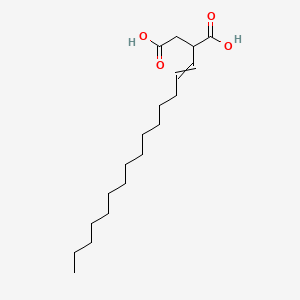
Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- is a heterocyclic compound with the molecular formula C12H12Br2N2O2. It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of 2,3-dimethoxyquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2 and 3 positions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of quinoxaline-2,3-dimethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Formation of quinoxaline derivatives with various functional groups.
Oxidation Reactions: Formation of quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction Reactions: Formation of quinoxaline-2,3-dimethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This compound has been shown to inhibit bacterial growth by targeting bacterial DNA and enzymes involved in replication .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Bis(chloromethyl)quinoxaline
- 2,3-Bis(iodomethyl)quinoxaline
- 2,3-Bis(fluoromethyl)quinoxaline
Comparison: Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- is unique due to its specific bromomethyl groups, which confer distinct reactivity and biological activity compared to its chloromethyl, iodomethyl, and fluoromethyl counterparts. The bromomethyl groups are more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
33561-34-1 |
|---|---|
Molekularformel |
C12H12Br2N2O2 |
Molekulargewicht |
376.04 g/mol |
IUPAC-Name |
2,3-bis(bromomethyl)-6,7-dimethoxyquinoxaline |
InChI |
InChI=1S/C12H12Br2N2O2/c1-17-11-3-7-8(4-12(11)18-2)16-10(6-14)9(5-13)15-7/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
CUUNBRSTYACOSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=C(C(=N2)CBr)CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


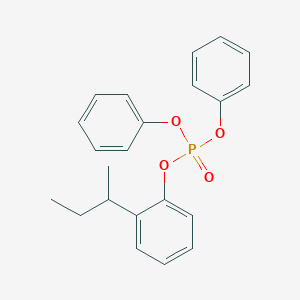
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)

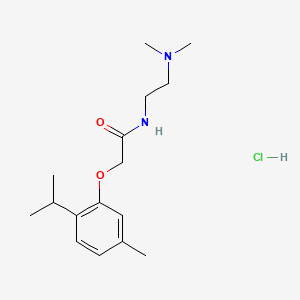
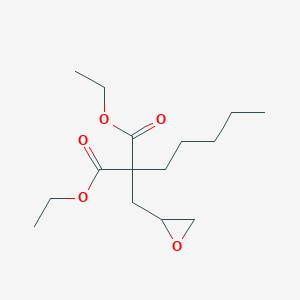
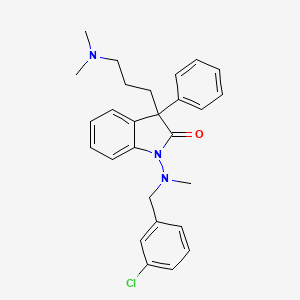
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)

![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)
